molecular formula C24H20N4O3 B5246810 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5246810
M. Wt: 412.4 g/mol
InChI Key: MGANCZCXCHJNAO-UHFFFAOYSA-N
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Description

3,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrazolo-pyrido-pyrimidinone core. Its structure includes two 4-methoxyphenyl substituents at positions 3 and 7 and a methyl group at position 2.

Properties

IUPAC Name

5,11-bis(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-15-22(16-4-8-18(30-2)9-5-16)23-25-14-20-21(28(23)26-15)12-13-27(24(20)29)17-6-10-19(31-3)11-7-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGANCZCXCHJNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to compounds with tailored properties .

Biology

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, one study reported that specific derivatives displayed potent bactericidal effects compared to standard antibiotics .
  • Antitubercular Activity : The compound has been identified as a potential antitubercular agent, inhibiting Mycobacterium tuberculosis by targeting specific metabolic pathways crucial for bacterial survival .

Medicine

  • Therapeutic Potential : Research has focused on its potential as a lead compound in drug development. Its ability to inhibit enzymes such as dihydrofolate reductase (DHFR) positions it as a candidate for anticancer therapies .
  • Case Study on Antitubercular Screening : In high-throughput screening studies, analogs of pyrazolo[1,5-a]pyrimidines were tested against M. tuberculosis, revealing compounds with effective inhibition at submicromolar concentrations while exhibiting low cytotoxicity .

Industry

  • Material Development : The compound’s unique chemical properties make it suitable for developing new materials and catalysts. Its structural characteristics allow it to be utilized in various industrial applications .

Mechanism of Action

The mechanism of action of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Studies

Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a–p) with varied substituents.

  • Key Difference : The target compound’s 3,7-bis(4-methoxyphenyl) groups contrast with derivatives bearing alkyl, halophenyl, or unsubstituted aryl groups in the series.

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones

Compound Substituents (Positions) Antimicrobial Activity (MIC, μg/mL)
4a–p (Bruni et al., 1996) Varied (e.g., Cl, CH₃, H) >100 (Inactive)
Target Compound 3,7-(4-OCH₃), 2-CH₃ Not tested
Substituent Effects on Physicochemical Properties
  • Molecular Weight and Solubility :
    • The target compound (C₂₆H₂₂N₄O₃, MW ≈ 450.5) is heavier than analogues like 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one (C₁₈H₁₇N₅O₃, MW 351.4) . Higher molecular weight may reduce solubility, but methoxy groups could improve it via polarity.
    • Hydrogen Bonding : Cyclopenta-fused analogues (e.g., 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) exhibit C–H⋯N hydrogen bonding and π-stacking, whereas the target compound’s methoxy groups may favor C–H⋯O interactions or alter crystal packing .

Table 2: Structural and Physical Comparisons

Compound (Example) Core Structure Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo-pyrido-pyrimidinone 3,7-(4-OCH₃), 2-CH₃ ~450.5 Potential C–H⋯O interactions
2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (IV) Cyclopenta-fused pyrazolo-pyrimidine 4-OCH₃, 5-CH₃ ~310.4 C–H⋯N chains, π-stacking
7-(2-Methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Triazolo-pyrido-pyrimidinone 2-OCH₃, 7-CH₂CH₂OCH₃ 351.4 Higher polarity, lower steric bulk

Biological Activity

The compound 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

The synthesis of this compound typically involves multi-step reactions that integrate various electrophilic and nucleophilic components. The foundational structure is derived from 2-methylpyrazolo[1,5-a]pyrimidines through cyclocondensation reactions with substituted phenyl groups. Recent advances have improved yields and selectivity in these synthetic pathways, allowing for the introduction of diverse functional groups that enhance biological activity .

Synthetic Pathway Overview

StepReaction TypeKey ReagentsYield
1CyclocondensationNH-3-aminopyrazoles + β-dicarbonylsHigh
2Nucleophilic substitutionMorpholine derivativesVariable
3FunctionalizationElectrophiles (e.g., halogens)Moderate

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown promising results against various cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of key signaling pathways such as PI3K/Akt and MAPK .

The mechanisms underlying the anticancer effects of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest.
  • Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic factors have been observed.
  • Inhibition of Metastasis : The compound reduces migration and invasion capabilities in metastatic cancer cell lines .

Other Biological Activities

In addition to anticancer effects, 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been evaluated for other biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in animal models.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress .

Case Study 1: Anticancer Evaluation

A study conducted on the NCI 60 cell line panel revealed that this compound exhibited selective cytotoxicity against leukemia and solid tumor cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested. Notably, it showed a significant growth inhibition percentage compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In vivo studies using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw edema and inflammatory cytokines. The anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways .

Q & A

Q. What are the key steps for synthesizing 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization steps. Key methodologies include:

  • Cyclocondensation : Reacting pyrazolo[1,5-a]pyrimidine precursors with ammonium acetate under reflux (e.g., ethanol, 6 hours) to form the pyrido[3,4-e]pyrimidine core .
  • Substitution : Introducing 4-methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (e.g., ethanol) to isolate the product .

Q. Optimization Tips :

  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance yield.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility for heterocyclic intermediates.
  • Temperature Control : Maintain reflux temperatures (80–100°C) to avoid side reactions.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationNH₄OAc, ethanol, reflux65–75
Substitution4-methoxyphenylboronic acid, Pd(PPh₃)₄, DMF55–60

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Approach :

  • ¹H/¹³C NMR : Compare chemical shifts with calculated values. For example, aromatic protons in 4-methoxyphenyl groups appear at δ 7.2–7.8 ppm, while pyrimidine ring protons resonate at δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₂₂N₄O₃ requires [M+H]⁺ = 451.1764) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., confirm substitution at position 7 vs. 6) .

Q. Troubleshooting :

  • Impurity Peaks : Use preparative HPLC (C18 column, acetonitrile/water) to remove byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

Regioselectivity issues arise due to competing reactions at adjacent positions. Strategies include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to steer electrophilic substitution to position 7 .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) to minimize side products .
  • Protection/Deprotection : Use silyl groups (e.g., TMS) to block reactive sites temporarily .

Case Study : In , O-alkylation occurred at the 2-hydroxy group during pyrimidine formation. This was mitigated by using milder alkylating agents (e.g., methyl iodide instead of benzyl bromide) .

Q. What methodological frameworks are suitable for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?

In Vitro Assays :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .
  • Antiproliferative Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. In Silico Studies :

  • Molecular Docking : Simulate binding to benzodiazepine receptors (e.g., PDB ID: 6HUK) using AutoDock Vina .

Q. How should researchers resolve contradictions between calculated and observed analytical data (e.g., NMR, elemental analysis)?

Root Cause Analysis :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d₆) can shift proton signals; always report solvent conditions .
  • Tautomerism : Pyrazolo-pyrimidine systems may exhibit keto-enol tautomerism, altering NMR patterns. Use 2D NMR (COSY, HSQC) to assign signals .

Q. Table 2: Example Discrepancy Resolution

ParameterCalculated ValueObserved ValueResolution
%C (Elemental Analysis)62.7762.30Re-crystallize from ethanol to remove hydrate
¹³C NMR (C=O)168.5 ppm170.2 ppmConfirm absence of keto-enol shift via DEPT-135

Q. What experimental designs are recommended for studying environmental degradation pathways?

Longitudinal Study Design :

  • Compartmental Analysis : Track compound distribution in soil/water systems using LC-MS/MS .
  • Biotic Transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and monitor metabolites .

Q. Statistical Framework :

  • Split-Plot Design : Assign treatments (e.g., pH, temperature) to main plots and subplots for robust ANOVA .

Q. How can researchers assess the compound’s potential as a precursor for novel heterocyclic systems?

Derivatization Strategies :

  • Ring Expansion : React with hydrazine hydrate to form triazolo-pyrimidine hybrids (e.g., ) .
  • Cross-Coupling : Use Buchwald-Hartwig conditions to introduce aminoalkyl side chains .

Q. Table 3: Example Derivatives and Applications

DerivativeApplicationReference
Triazolo-pyrimidineAnticancer agents
Benzodiazepine hybridsCNS drug candidates

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